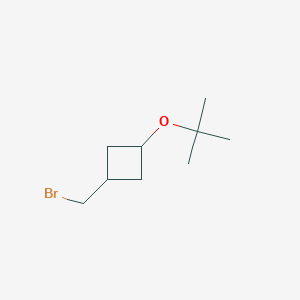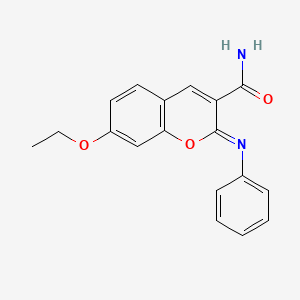
Benzoxazol, 5-(Ethylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 5-(ethylsulfonyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an ethylsulfonyl group at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 5-(ethylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Industry: It is used in the production of functional materials and as an intermediate in organic synthesis.
Wirkmechanismus
Target of Action
Benzoxazole derivatives, including “5-(ethanesulfonyl)-1,3-benzoxazole”, are known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , among others. These targets play crucial roles in cellular processes, and their inhibition or activation can lead to significant changes in cellular function.
Mode of Action
The interaction of “5-(ethanesulfonyl)-1,3-benzoxazole” with its targets results in changes in the activity of these targets. For instance, some benzoxazole derivatives have been found to inhibit DNA topoisomerases , which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to the prevention of cancer cell proliferation.
Biochemical Pathways
Given the targets of benzoxazole derivatives, it is likely that they affect pathways related to cell proliferation, inflammation, and other disease-related processes
Pharmacokinetics
The pharmacokinetics of similar benzoxazole derivatives have been studied . These studies can provide insights into the likely ADME properties of “5-(ethanesulfonyl)-1,3-benzoxazole”.
Result of Action
The molecular and cellular effects of “5-(ethanesulfonyl)-1,3-benzoxazole” are likely to be dependent on its mode of action and the specific targets it interacts with. Given its potential targets, this compound may have anti-cancer, anti-inflammatory, and other pharmacological effects . .
Biochemische Analyse
Biochemical Properties
Benzoxazole, 5-(ethylsulfonyl) is known to interact with key biological targets such as enzymes and proteins . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
Benzoxazole, 5-(ethylsulfonyl) has been shown to have significant effects on various types of cells and cellular processes . It has been reported to possess potent anticancer activity , indicating its influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Benzoxazole, 5-(ethylsulfonyl) involves its ability to target a wide range of metabolic pathways and cellular processes in pathology . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Metabolic Pathways
Benzoxazole, 5-(ethylsulfonyl) is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthesis of benzoxazole, 5-(ethylsulfonyl)- typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Benzoxazole, 5-(ethylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole, 5-(ethylsulfonyl)- can be compared with other benzoxazole derivatives such as:
- 5-nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications .
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJKSWKTTYHJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2403853.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2403856.png)


![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)

![Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2403863.png)
